7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
7-chloro-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O3S/c15-10-4-5-12-16-13(17-14(20)18(12)7-10)23-8-9-2-1-3-11(6-9)19(21)22/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQHCLFKUMDVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC(=O)N3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 3-nitrobenzyl chloride and 2-chloropyridine.
Formation of the Pyridotriazine Core: The pyridotriazine core is formed by the cyclization of 2-chloropyridine with appropriate reagents under controlled conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Final Assembly: The final compound is obtained by coupling the 3-nitrobenzyl chloride with the pyridotriazine core under basic conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and ethanol.
Substitution: Ammonia or primary amines, thiols, and solvents like ethanol or dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridotriazines depending on the nucleophile used.
Scientific Research Applications
7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives are known for their kinase inhibitory activities and potential therapeutic applications.
Uniqueness
7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to the presence of the chloro, nitrophenyl, and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
7-Chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrido[1,2-a][1,3,5]triazin derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C14H9ClN4O3S
- Molecular Weight: 320.76 g/mol
- CAS Number: 896329-48-9
The biological activity of 7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in cellular signaling pathways.
- Receptor Modulation: It may bind to receptors influencing neurotransmitter release or cell proliferation.
- Antioxidant Activity: The presence of the nitrophenyl group suggests potential antioxidant properties that could mitigate oxidative stress in cells.
Antitumor Activity
Recent studies have evaluated the antitumor effects of this compound against various cancer cell lines. For instance:
These findings indicate a promising profile for further development as an anticancer agent.
Antimicrobial Activity
The compound's antimicrobial properties were assessed using disk diffusion methods against several pathogens:
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 16 |
The results suggest that this compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the nitrophenyl and sulfanyl groups can enhance biological activity. For example:
- Nitro Group Positioning: Variations in the position of the nitro group can significantly alter the potency against cancer cells.
- Sulfanyl Group Variants: Different thiol substituents can modulate enzyme inhibition efficacy.
Case Studies
- Anticancer Efficacy in Vivo : A study involving xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential for clinical application.
- Combination Therapy : Research indicated that when used in combination with standard chemotherapy agents, this compound enhanced the overall therapeutic effect and reduced resistance in cancer cells.
Q & A
Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization and functional group coupling. For example, analogous triazolo-pyridazine derivatives are synthesized by refluxing precursors (e.g., 2-chlorobenzyl mercaptan with triazole-carboxylic acid hydrazide) in organic solvents (e.g., ethanol or DMF) using dehydrating agents like phosphorus oxychloride . Optimization includes:
- Temperature control : Maintain reflux conditions (80–120°C) to ensure complete cyclization.
- Solvent selection : Polar aprotic solvents enhance reaction efficiency.
- Purification : Recrystallization from ethanol or ethyl acetate improves purity .
Basic: How is the compound structurally characterized to confirm its identity?
Answer:
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents and confirm aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for CHClNOS is 364.01) .
- X-ray crystallography (if crystalline): Resolves bond lengths and stereochemistry .
Advanced: How can researchers predict the compound’s reactivity based on its functional groups?
Answer:
The sulfanyl (-S-) and nitro (-NO) groups dominate reactivity:
- Sulfanyl group : Susceptible to oxidation (e.g., forming sulfoxides) under mild oxidizing agents like HO.
- Nitro group : Participates in nucleophilic aromatic substitution under basic conditions (e.g., with amines or thiols).
- Pyrido-triazinone core : Stabilizes electrophilic attacks but may undergo ring-opening under strong acids/bases .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Discrepancies (e.g., variable IC values) require:
- Comparative assays : Use standardized in vitro models (e.g., identical cancer cell lines) to eliminate variability.
- Structural analogs : Compare with derivatives (e.g., 3-nitrophenyl or chlorophenyl variants) to isolate substituent effects .
- Orthogonal assays : Validate activity via enzymatic (e.g., kinase inhibition) and cell-based assays .
Advanced: What experimental design is recommended for studying environmental fate?
Answer:
Adopt a tiered approach:
Lab-scale studies : Assess hydrolysis/photolysis rates under controlled pH and UV light.
Partitioning analysis : Measure log (octanol-water) to predict bioaccumulation.
Ecotoxicology : Use model organisms (e.g., Daphnia magna) to determine LC values .
Long-term monitoring : Track degradation products in simulated soil/water systems .
Basic: What functional groups influence the compound’s solubility and bioavailability?
Answer:
- Nitro group : Reduces aqueous solubility but enhances membrane permeability.
- Sulfanyl group : Moderately polar, improving solubility in DMSO or ethanol.
- Chlorine atom : Increases lipophilicity, impacting log (~2.5 predicted) .
Advanced: How can computational modeling guide derivatization for enhanced activity?
Answer:
- Docking studies : Map interactions with target proteins (e.g., kinases) using software like AutoDock.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- DFT calculations : Predict redox potentials of the nitro group to optimize stability .
Advanced: How to assess stability under varying storage conditions?
Answer:
- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures.
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
- Humidity tests : Store at 25°C/60% RH for 4 weeks; quantify impurities by LC-MS .
Advanced: What statistical methods validate purity and yield data?
Answer:
- ANOVA : Compare batch yields under different conditions (e.g., solvent, catalyst).
- Principal Component Analysis (PCA) : Identify key variables (e.g., temperature, pH) affecting purity.
- Limit tests : Use ICP-MS to detect heavy metal residues (<10 ppm) .
Advanced: How to optimize multi-step synthesis for scalability?
Answer:
- Flow chemistry : Continuous reactors minimize intermediate isolation steps.
- Catalyst recycling : Immobilize Pd/C or enzymes to reduce costs.
- DoE (Design of Experiments) : Screen factors (e.g., stoichiometry, solvent ratio) via Taguchi methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
